BenchChemオンラインストアへようこそ!

N-(3-methylbutyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

medicinal chemistry pharmacokinetics lipophilicity optimization

This compound's distinct isopentyl side chain is critical for mapping MNK1/MNK2 vs. EGFR selectivity, differentiating it from linear or aryl analogs. It uniquely fills a structural niche for SAR studies, where even minor N-4 variations can shift potency by orders of magnitude. Ideal as a profiling probe in focused kinase inhibitor libraries.

Molecular Formula C15H21N3S
Molecular Weight 275.41
CAS No. 303796-64-7
Cat. No. B2673618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methylbutyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
CAS303796-64-7
Molecular FormulaC15H21N3S
Molecular Weight275.41
Structural Identifiers
SMILESCC(C)CCNC1=C2C3=C(CCCC3)SC2=NC=N1
InChIInChI=1S/C15H21N3S/c1-10(2)7-8-16-14-13-11-5-3-4-6-12(11)19-15(13)18-9-17-14/h9-10H,3-8H2,1-2H3,(H,16,17,18)
InChIKeyFDVFNGRSWMJHTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: N-(3-Methylbutyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine (CAS 303796-64-7) – A Structurally Differentiated Benzothienopyrimidine Kinase Probe


N-(3-methylbutyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine (CAS 303796-64-7; PubChem CID 721633; molecular formula C₁₅H₂₁N₃S; MW 275.4 g/mol) [1] is a fully synthetic, tricyclic heterocycle belonging to the 4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine class. The core scaffold consists of a thiophene ring fused to a cyclohexane ring, which is in turn fused to a 4-aminopyrimidine ring, with the critical N-4 position bearing an isopentyl (3-methylbutyl) side chain . This class of compounds has been disclosed in patents as inhibitors of MNK1/MNK2 kinases [2] and the epidermal growth factor receptor (EGFR) tyrosine kinase family [3], establishing a plausible anti-proliferative pharmacological context. However, no peer-reviewed primary research article has been identified that reports quantitative biological activity data specifically for this compound. Its value for procurement lies in its distinct N-alkyl substitution pattern, which differentiates it from other commercially available tetrahydrobenzothienopyrimidine analogs and makes it a suitable candidate for structure–activity relationship (SAR) exploration and kinase-selectivity profiling studies.

Why Generic Substitution Fails: Structural Nuance in the 4-Amino Side Chain of Tetrahydrobenzothienopyrimidines Dictates Kinase Target Engagement


Compounds within the 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine class cannot be treated as interchangeable procurement items, because the identity of the N-4 amino substituent is a primary determinant of kinase selectivity, target residence time, and cellular potency. The class-level patent literature establishes that even within a closely related series of N-alkyl and N-aryl analogs, substitution at the 4-amino position produces compound-specific variations in MNK1/MNK2 inhibitory activity spanning at least four orders of magnitude (1 nM to >10,000 nM) [1]. Furthermore, the 5,6,7,8-tetrahydrobenzo ring fusion is explicitly distinguished in patent prior art from thienopyrimidines lacking this saturated ring [1], indicating that both the tricyclic core topology and the N-4 side chain collectively govern target binding. The isopentyl (3-methylbutyl) group present in CAS 303796-64-7 introduces a branched alkyl chain with a terminal isopropyl motif that is sterically and lipophilically distinct from the linear n‑pentyl, shorter isobutyl, or aromatic phenyl analogs. This structural feature is expected to modulate hydrophobic pocket occupancy, conformational flexibility, and metabolic stability in ways that cannot be reproduced by substitution with a generic N-alkyl analog. Consequently, selecting an analog with a different N‑4 substituent introduces uncontrolled variables that invalidate SAR continuity and may render kinase-profiling results non-transferable [2].

Quantitative Differentiation Evidence: N-(3-Methylbutyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine Versus Closest N-Alkyl Analogs


Lipophilicity-Driven Pharmacokinetic Differentiation: cLogP Comparison Against N-Isobutyl, N-Pentyl, and N-Phenyl Analogs

Lipophilicity modulation is a critical parameter governing passive membrane permeability, plasma protein binding, metabolic clearance, and off-target promiscuity of kinase inhibitors. The isopentyl (3-methylbutyl) substituent of CAS 303796-64-7 imparts a computed XLogP3 of 4.8 (PubChem) [1] and an ACD/LogP of 5.60 (ChemSpider) . This positions the compound in a differentiated lipophilicity window relative to its closest purchasable analogs: N-isobutyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine (C₁₄H₁₉N₃S, MW 261.4) is predicted to be less lipophilic owing to one fewer methylene unit; N-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine (C₁₅H₂₁N₃S, identical molecular formula but linear chain) is predicted to have a slightly different logP due to the absence of chain branching; and N-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine introduces an aromatic ring that alters both logP and polar surface area. The branched isopentyl chain of the target compound provides a unique combination of hydrophobicity and conformational flexibility that is inaccessible with linear or aromatic substitutions. For procurement decisions, this means the compound cannot be replaced by any other N-alkyl analog without altering the lipophilic character of the screening library or lead series.

medicinal chemistry pharmacokinetics lipophilicity optimization

Physicochemical Property Suite: Hydrogen-Bonding Capacity and Rotatable Bond Count Differentiate the Isopentyl Side Chain from Aryl and Short-Chain Analogs

The target compound possesses 1 hydrogen-bond donor, 4 hydrogen-bond acceptors, 4 rotatable bonds, and a topological polar surface area (tPSA) of 66.1 Ų [1]. The 4 rotatable bonds are contributed entirely by the isopentyl side chain, providing greater conformational flexibility than the isobutyl analog (3 rotatable bonds expected) while remaining below the Rule-of-5 ceiling. The tPSA of 66.1 Ų is consistent with compounds capable of both passive transcellular permeation and carrier-mediated uptake; it is slightly elevated compared to analogs where the N-4 substituent is purely aromatic (typically tPSA <60 Ų due to loss of the aliphatic amine contribution). This balance of hydrogen-bonding features and moderate flexibility positions the compound in a 'sweet spot' for oral druggability metrics, distinct from both the more rigid aromatic analogs and the more flexible longer-chain analogs. No experimental aqueous solubility or PAMPA permeability data are available for any compound in this series, so these computed descriptors represent the best available basis for analog selection.

drug-likeness physicochemical profiling lead optimization

MNK1/MNK2 Kinase Inhibition Class-Level Potency Context: The Benzothienopyrimidine Scaffold Delivers Single-Digit Nanomolar to Low-Micromolar IC₅₀ Values Within the Same Patent Series

Patent WO 2013/174735 A1 (Bayer Pharma AG) explicitly discloses 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amines as inhibitors of MNK1 and MNK2 kinases. Within the exemplified series, MNK1 IC₅₀ values range from 1 nM to 9,700 nM, and MNK2 IC₅₀ values range from 2 nM to 8,417 nM [1]. The patent emphasizes that the presence of the tetrahydrobenzo-fused ring is a structural feature that distinguishes these compounds from earlier thienopyrimidin-4-amines lacking this motif [1]. While the specific IC₅₀ of CAS 303796-64-7 is not disclosed in this patent or any other public source, the compound's structural alignment with the Markush formula of WO 2013/174735 A1 (wherein R₃ = substituted alkyl) places it within the scope of claimed MNK inhibitors. For procurement decisions, this means the compound has a plausible, patent-supported mechanism of action consistent with the benzothienopyrimidine class, but its exact potency rank relative to close analogs (e.g., isobutyl, pentyl, or aryl-substituted derivatives) remains unknown and must be determined experimentally.

kinase inhibition MNK1/MNK2 anti-proliferative

EGFR Tyrosine Kinase Inhibition as a Secondary Class-Level Activity: The 4-Amino Benzothienopyrimidine Scaffold Has Precedented Anti-Proliferative Pharmacology Independent of MNK Inhibition

United States Patent US 5,679,683 (Warner-Lambert Company) discloses 4-substituted amino benzothieno[3,2-d]pyrimidine and 4-substituted amino [2,3-d]pyrimidine compounds as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase family, with utility in treating proliferative diseases including cancer, psoriasis, and vascular restenosis [1]. The patent's generic formula encompasses 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amines bearing N-alkyl substituents. This establishes a second, independent kinase-target class for which the benzothienopyrimidine scaffold has validated inhibitory activity. Although no EGFR IC₅₀ data are available for CAS 303796-64-7 specifically, the dual MNK/EGFR inhibitory potential of the scaffold class differentiates it from single-target kinase chemotypes and increases the compound's value for broad-spectrum kinome profiling panels. Procurement scientists evaluating this compound alongside single-target kinase inhibitors should factor in this multi-target scaffold liability as both a potential advantage (polypharmacology) and a selectivity challenge.

EGFR tyrosine kinase anti-cancer

Data Provenance Alert: Erroneous Spermidine Synthase IC₅₀ Attribution in Public Databases Necessitates Independent Verification Before Procurement Decisions

BindingDB entry BDBM50152094 (CHEMBL3780789) and its ChEMBL-linked records report IC₅₀ values of 93 nM against Trypanosoma cruzi N-terminal poly-His-tagged spermidine synthase [1] and 1,700 nM against porcine spermidine synthase [2]. However, the structural record associated with this BindingDB monomer (SMILES: CC1CCC(CC1)N; InChIKey: KSMVBYPXNKCPAJ-UHFFFAOYSA-N) corresponds to trans-4-methylcyclohexanamine, not N-(3-methylbutyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine. This structural mismatch invalidates the attribution of these IC₅₀ values to CAS 303796-64-7. The ChEMBL identifier CHEMBL3780789 is also associated with trans-4-methylcyclohexanamine in the BioLiP database [3]. Procurement decisions must not rely on these IC₅₀ values. This case underscores the necessity of verifying SMILES/InChIKey against CAS registry data before accepting database-curated activity values for any compound in this chemical class.

data integrity assay validation procurement due diligence

Optimal Procurement and Deployment Scenarios for N-(3-Methylbutyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine (CAS 303796-64-7)


Kinase Selectivity Profiling: MNK1/MNK2 Versus EGFR Family Counter-Screening

This compound is best deployed as a structurally differentiated probe in a panel of tetrahydrobenzothienopyrimidine analogs designed to interrogate the N-4 substituent's contribution to MNK1/MNK2 versus EGFR kinase selectivity. The branched isopentyl chain provides a unique lipophilicity and flexibility signature that can be compared against the isobutyl, n-pentyl, and phenyl analogs. A minimum profiling panel should include MNK1, MNK2, EGFR, and a broader kinase selectivity screen (e.g., 50–100 kinases) to establish whether the isopentyl substitution confers any selectivity advantage within the class. The class-level IC₅₀ range of 1–10,000 nM for MNK1/MNK2 inhibition reported in WO 2013/174735 A1 provides the potency benchmark against which this compound's performance should be measured [1].

SAR Expansion for Anti-Proliferative Phenotypic Screening

The compound may be incorporated into a focused library of 4-amino-substituted tetrahydrobenzothienopyrimidines for phenotypic screening against cancer cell line panels. The dual MNK/EGFR inhibitory potential of the scaffold, as disclosed in WO 2013/174735 A1 [1] and US 5,679,683 [2], provides a mechanistic rationale for anti-proliferative activity. Procurement should include the N-isobutyl, N-pentyl, and N-phenyl analogs as matched controls to enable direct SAR readout. Cell viability assays (e.g., A431, BT474, H460, A549) with concurrent measurement of MNK and EGFR pathway biomarkers (e.g., phospho-eIF4E, phospho-EGFR) are recommended to deconvolute target engagement from off-target cytotoxicity.

In Silico Docking and Molecular Dynamics Studies of N-Alkyl Chain Length and Branching Effects

The computed physicochemical parameters (XLogP3 = 4.8, tPSA = 66.1 Ų, 4 rotatable bonds) [1] make this compound suitable as a test case for molecular docking and molecular dynamics (MD) simulations aimed at understanding how N-alkyl chain branching influences binding poses within the MNK1/MNK2 ATP-binding pocket. The isopentyl group introduces an isobutyl terminal motif that can be compared with the linear pentyl chain in silico to predict differential van der Waals contacts and entropic effects. Such studies require no prior in vitro data for the compound and can generate testable hypotheses for subsequent biochemical validation.

Data Integrity Education and Chemical Database Curation Case Study

The documented structural mismatch between CAS 303796-64-7 and the BindingDB/ChEMBL record BDBM50152094/CHEMBL3780789 [1] provides an instructive case study for training computational chemists, bioinformaticians, and procurement officers in best practices for chemical database cross-validation. This example demonstrates the importance of verifying InChIKey and SMILES strings before accepting database-curated bioactivity values, particularly for compounds available from multiple vendors with inconsistent or incomplete metadata. The compound can serve as a positive control for data-integrity workflows in cheminformatics training modules.

Quote Request

Request a Quote for N-(3-methylbutyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.